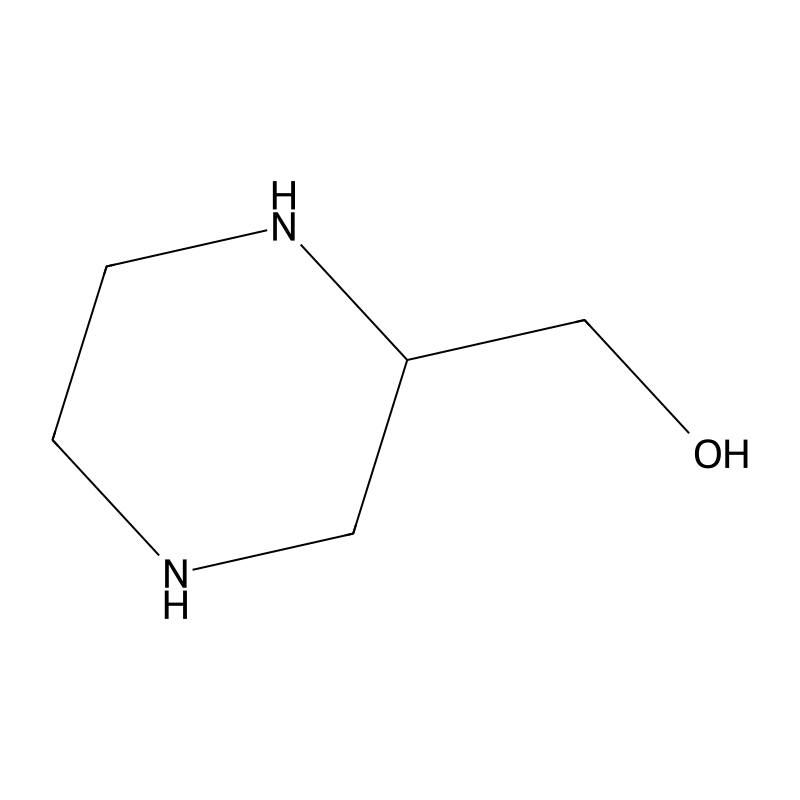

Piperazin-2-ylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sigma Receptor Ligand Development:

Studies have investigated the potential of piperazin-2-ylmethanol derivatives as ligands for sigma receptors, which are a class of protein receptors found in the central nervous system, peripheral tissues, and other organs. These receptors are implicated in various physiological and pathological processes, including pain perception, memory, and cell proliferation [].

One study synthesized and evaluated chiral, nonracemic piperazin-2-ylmethanol derivatives for their affinity towards sigma-1 and sigma-2 receptors. The results showed that specific derivatives, particularly those with an additional phenyl group on the N-4 position, exhibited high affinity for the sigma-1 receptor with selectivity over other receptors like NMDA and mu-opioid receptors []. This research suggests that modifications of the piperazin-2-ylmethanol structure could lead to the development of selective sigma-1 receptor ligands for potential therapeutic applications.

Organic Synthesis Scaffold:

Another area of research explores the use of piperazin-2-ylmethanol as a building block for the synthesis of more complex molecules. Studies have shown that the compound can react with various other molecules to form diverse structures with potential biological activity [].

Piperazin-2-ylmethanol is a chemical compound characterized by the presence of a piperazine ring substituted with a hydroxymethyl group. Its molecular formula is and it has a molecular weight of approximately 116.16 g/mol. The compound is notable for its potential biological activity and applications in medicinal chemistry, particularly due to its ability to interact with various receptors in the central nervous system.

Piperazin-2-ylmethanol can undergo several chemical transformations:

- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield alcohols or amines when treated with reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Nucleophilic substitution can occur with halogenated compounds, leading to new derivatives .

- Hydrolysis: The compound may undergo hydrolysis in acidic or basic conditions, yielding corresponding alcohols and amines.

Research indicates that piperazin-2-ylmethanol derivatives exhibit significant biological activity, particularly in relation to sigma receptors. Studies have shown that certain derivatives have high affinities for sigma-1 receptors, which are implicated in various neuropharmacological processes. For instance, modifications at the N-4 position of the piperazine moiety have been linked to enhanced receptor binding affinities, suggesting potential therapeutic applications in treating neurological disorders .

Synthesis of piperazin-2-ylmethanol typically involves several approaches:

- Direct Alkylation: Piperazine can be alkylated using formaldehyde or similar reagents under controlled conditions to introduce the hydroxymethyl group.

- N-substitution: Reaction of piperazine with chloroacetamide followed by hydrolysis can yield piperazin-2-ylmethanol derivatives .

- Chiral Synthesis: Chiral nonracemic derivatives can be synthesized through the reaction of piperazine with various chiral amines, allowing for the production of specific stereoisomers .

Piperazin-2-ylmethanol and its derivatives find applications in various fields:

- Pharmaceuticals: Due to their biological activity, these compounds are explored as potential drugs targeting sigma receptors and other neurological pathways.

- Chemical Intermediates: They serve as intermediates in the synthesis of more complex organic molecules, particularly in medicinal chemistry .

- Research Tools: Used in studies investigating receptor interactions and drug development.

Interaction studies have focused on the binding affinities of piperazin-2-ylmethanol derivatives to sigma receptors. Research has shown that specific substitutions at the piperazine nitrogen atoms can significantly influence receptor selectivity and affinity. For example, certain derivatives exhibit high selectivity towards sigma-1 over sigma-2 receptors, which could be beneficial for developing targeted therapies for neurological conditions .

Piperazin-2-ylmethanol shares structural features with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol | Chiral center | Sigma receptor activity | Different stereochemistry |

| 1-(3-Chlorobenzyl)piperazine | Lacks hydroxymethyl group | Moderate activity | No hydroxyl functionality |

| (R)-(1-(4-Chlorobenzyl)piperazin-2-yl)methanol | Similar structure with different chlorine position | Varies based on substitution | Positioning of chlorine affects properties |

These compounds demonstrate similar chemical properties but may differ significantly in their biological activities and therapeutic potentials due to variations in substitution patterns and stereochemistry.

Piperazin-2-ylmethanol is a bicyclic amine-alcohol with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol. Its IUPAC name, piperazin-2-ylmethanol, reflects the hydroxymethyl group (-CH₂OH) attached to the second carbon of the piperazine ring. Alternative names include 2-hydroxymethylpiperazine and (piperazin-2-yl)methanol, with stereoisomers such as (S)-piperazin-2-ylmethanol (CAS 126872-94-4) and (R)-piperazin-2-ylmethanol (CAS 149715-47-9) identified in chiral syntheses.

Structural and Physicochemical Properties

- SMILES:

C1CNC(CN1)CO - InChI:

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2 - Solubility: Miscible with polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity.

- Stereochemistry: The (S)-enantiomer is synthesized via asymmetric reduction or resolution, critical for targeting chiral receptors.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O | |

| Molecular Weight | 116.16 g/mol | |

| CAS Registry | 28795-50-8 | |

| Boiling Point | Not reported (decomposes) |

Historical Development and Discovery

Piperazin-2-ylmethanol emerged as a derivative of piperazine, a scaffold first isolated from black pepper alkaloids in the 19th century. Its synthesis gained traction in the late 20th century with advancements in heterocyclic chemistry. Early methods involved:

- Reductive Amination: Cyclization of ethanolamine derivatives with ammonia.

- Fluoride-Promoted Coupling: As described by Zhao et al., using ((7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol and aryl halides.

- Chiral Synthesis: Resolution of racemic mixtures using L-aspartic acid to produce enantiopure (S)- or (R)-forms.

The compound’s utility expanded with the recognition of piperazine derivatives in CNS drug development, particularly as intermediates for antipsychotics and antidepressants.

Significance in Heterocyclic Chemistry

Piperazin-2-ylmethanol exemplifies the privileged structure concept, where certain scaffolds bind multiple biological targets. Key contributions include:

- Dual Reactivity: The hydroxyl group undergoes esterification or oxidation, while the amine participates in alkylation or acylation.

- Drug Intermediate: Used in synthesizing MEK inhibitors (e.g., compound 31 in ) and 5-HT₇ receptor antagonists (e.g., RA-7).

- Chiral Building Block: Enantiomers serve as precursors to optically active pharmaceuticals, such as (R)-4-benzyl-2-hydroxymethylpiperazine.

A 2021 review highlighted its role in modifying natural products, enhancing cytotoxicity in antitumor agents like bergenin-triazole hybrids.

Piperazin-2-ylmethanol represents a fundamental heterocyclic compound with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 grams per mole [1] [2] [3]. The compound exists as two distinct enantiomeric forms, designated as (R)-piperazin-2-ylmethanol (CAS number 149715-47-9) and (S)-piperazin-2-ylmethanol (CAS number 126872-94-4), each exhibiting distinct stereochemical properties [4] [2] [5].

The molecular structure features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with a hydroxymethyl substituent attached to the carbon atom at position 2 [1] [3]. The canonical simplified molecular-input line-entry system representation is expressed as OCC1NCCNC1, while the International Chemical Identifier is InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2 [1] [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | piperazin-2-ylmethanol |

| CAS Number (R-form) | 149715-47-9 |

| CAS Number (S-form) | 126872-94-4 |

| SMILES (canonical) | OCC1NCCNC1 |

| InChI | InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2 |

The stereochemical configuration centers on the carbon atom at position 2 of the piperazine ring, which serves as the sole chiral center in the molecule [6] [7]. The R-enantiomer exhibits a dextrorotatory optical activity, while the S-enantiomer demonstrates levorotatory behavior [4] [2]. Both enantiomeric forms typically exhibit high enantiomeric purity exceeding 98% enantiomeric excess when synthesized through stereoselective methodologies [6] .

Research conducted by Bedürftig and Wünsch demonstrates that chiral, nonracemic piperazin-2-ylmethanol derivatives can be synthesized starting from the proteinogenic amino acid (S)-serine, providing access to both stereoisomers with high stereochemical integrity [6]. The absolute configuration at the chiral center significantly influences the biological activity and receptor binding affinity of these compounds, particularly in sigma receptor interactions [6].

X-ray Crystallography and Conformational Analysis

Crystallographic investigations reveal that piperazin-2-ylmethanol typically adopts a monoclinic crystal system with space groups P2₁/c or P2₁/n, demonstrating centrosymmetric arrangements [9] [10] [11]. The unit cell parameters exhibit characteristic dimensions with a-axis values ranging from 8.4 to 8.5 Ångströms, b-axis values of 6.2 to 6.3 Ångströms, and c-axis values extending from 27.6 to 27.7 Ångströms [9]. The beta angle typically measures between 96 and 97 degrees, consistent with monoclinic symmetry [9].

| Crystallographic Parameter | Typical Values | Notes |

|---|---|---|

| Crystal System | Monoclinic | Most stable form |

| Space Group | P2₁/c or P2₁/n | Centrosymmetric |

| Unit Cell Parameter a | 8.4-8.5 Å | Typical range |

| Unit Cell Parameter b | 6.2-6.3 Å | Typical range |

| Unit Cell Parameter c | 27.6-27.7 Å | Extended chain direction |

| Beta Angle | 96-97° | Monoclinic angle |

| Volume | 1428-1454 ų | Standard molecular volume |

| Z (molecules per unit cell) | 4 | Standard packing |

| Calculated Density | 1.30-1.35 g/cm³ | Hydrogen-bonded structure |

The piperazine ring consistently adopts the thermodynamically favored chair conformation in crystalline structures, as confirmed by multiple X-ray crystallographic studies [7] [12] [13]. This conformation places the nitrogen atoms in equatorial positions with hydrogen atoms occupying axial orientations [11]. The chair conformation represents the most stable arrangement among the four possible conformations: chair, half-chair, twist-boat, and boat [7].

Conformational analysis studies conducted by Kallel and colleagues reveal that 2-substituted piperazines preferentially adopt axial conformations for the substituents at position 2 [14]. This preference stems from stabilizing interactions, including potential intramolecular hydrogen bonding between the hydroxymethyl group and the nitrogen atoms in the ring [14]. The axial orientation of the hydroxymethyl substituent places the basic nitrogen atoms in specific spatial arrangements that can influence molecular recognition and binding properties [14].

The crystal packing is dominated by intermolecular hydrogen bonding networks, particularly nitrogen-hydrogen to nitrogen (N-H⋯N) hydrogen bonds measuring approximately 2.319 Ångströms [11]. These interactions form characteristic chain motifs along crystallographic axes, creating layered structures that contribute to the overall stability of the crystal lattice [11]. Additional hydrogen bonding involving the hydroxyl group creates oxygen-hydrogen to nitrogen (O-H⋯N) interactions that further stabilize the three-dimensional arrangement [15] [9].

Temperature-dependent crystallographic studies indicate that the conformational preferences remain consistent across varying thermal conditions, with the chair conformation maintaining its dominance even at elevated temperatures [9]. The molecular packing coefficient falls within the typical Kitaigorodski range of 0.65 to 0.77, indicating efficient space filling characteristic of hydrogen-bonded molecular crystals [11].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis provides detailed insights into the molecular structure and dynamic behavior of piperazin-2-ylmethanol in solution [16] [17] [18]. Proton nuclear magnetic resonance spectra exhibit characteristic signals that reflect the conformational dynamics of the piperazine ring system [7] [18].

In the neutral form dissolved in deuterated chloroform, the piperazine ring carbon-hydrogen protons appear as broad singlets at chemical shifts of 2.49 to 2.61 parts per million, indicating rapid interconversion between chair and boat conformations on the nuclear magnetic resonance timescale [7] [18]. However, in the protonated acid form at pH values below 1, these protons resolve into distinct resonances at 3.14 and 2.99 parts per million, corresponding to equatorial and axial hydrogen atoms respectively [7]. This pH-dependent behavior demonstrates that protonation of the nitrogen atoms increases the energy barrier for conformational interconversion [7].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|

| ¹H Nuclear Magnetic Resonance - Piperazine CH₂ (equatorial) | 2.49-2.61 (broad) | Rapid chair-boat exchange |

| ¹H Nuclear Magnetic Resonance - Piperazine CH₂ (axial) | 2.99-3.14 (acid form) | Slow exchange (protonated) |

| ¹H Nuclear Magnetic Resonance - CH₂OH | 3.60-3.80 | Diastereotopic protons |

| ¹H Nuclear Magnetic Resonance - CH (C-2) | 2.80-3.00 | Chiral center |

| ¹H Nuclear Magnetic Resonance - NH protons | 1.50-2.50 (broad) | Exchange broadening |

| ¹H Nuclear Magnetic Resonance - OH proton | 4.50-5.50 (exchange) | D₂O exchangeable |

| ¹³C Nuclear Magnetic Resonance - CH₂OH | 64.0-65.0 | Primary alcohol |

| ¹³C Nuclear Magnetic Resonance - CH (C-2) | 55.0-58.0 | Tertiary carbon |

| ¹³C Nuclear Magnetic Resonance - Piperazine CH₂ | 46.0-50.0 | Secondary carbons |

The hydroxymethyl group displays characteristic signals with the methylene protons appearing as complex multipiples between 3.60 and 3.80 parts per million, exhibiting diastereotopic behavior due to the adjacent chiral center [17] [18]. The carbon atom at position 2 bearing the hydroxymethyl substituent resonates between 2.80 and 3.00 parts per million in proton spectra and between 55.0 and 58.0 parts per million in carbon-13 spectra [17] [18].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule [17]. The hydroxymethyl carbon appears at 64.0 to 65.0 parts per million, characteristic of primary alcohol functionalities [17]. The remaining piperazine ring carbons resonate between 46.0 and 50.0 parts per million, consistent with secondary carbon atoms adjacent to nitrogen heteroatoms [17].

Infrared spectroscopic analysis provides comprehensive information about the vibrational modes and functional group characteristics of piperazin-2-ylmethanol [19] [18]. The spectrum exhibits characteristic absorption bands that enable identification and structural confirmation of the compound [19] [20].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, broad | Hydrogen-bonded OH |

| N-H stretch (primary) | 3300-3500 | Medium | Free NH₂ |

| N-H stretch (secondary) | 3250-3350 | Medium | H-bonded NH |

| C-H stretch (aliphatic) | 2800-3000 | Strong | CH₂ modes |

| C-O stretch | 1000-1150 | Strong | Primary alcohol |

| C-N stretch | 1020-1250 | Medium-Strong | Piperazine C-N |

| N-H bend | 1550-1650 | Medium | NH₂ scissors |

| C-H bend | 1350-1500 | Medium | CH₂ deformations |

The hydroxyl group exhibits a broad, strong absorption band between 3200 and 3600 wavenumbers, with the exact position and breadth depending on the extent of hydrogen bonding [19] [18]. Primary and secondary amine stretching vibrations appear in the 3250 to 3500 wavenumber region, with intensities and positions influenced by intermolecular interactions [19]. Aliphatic carbon-hydrogen stretching modes manifest as strong absorptions between 2800 and 3000 wavenumbers, corresponding to the methylene groups in the piperazine ring and hydroxymethyl substituent [18].

The carbon-oxygen stretching vibration of the primary alcohol functionality produces a strong absorption band between 1000 and 1150 wavenumbers, while carbon-nitrogen stretching modes associated with the piperazine ring appear between 1020 and 1250 wavenumbers [19] [18]. Lower frequency regions contain ring breathing modes (800-1000 wavenumbers), ring deformation vibrations (600-800 wavenumbers), and out-of-plane bending motions (400-600 wavenumbers) that provide fingerprint information for structural identification [19].

The foundational synthetic approaches to piperazin-2-ylmethanol rely extensively on classical condensation methodologies that utilize readily available piperazine precursors . The most established route involves the direct condensation of piperazine with formaldehyde under controlled conditions, typically employing hydrochloric acid as both catalyst and protonation agent . This methodology operates effectively under moderate heating conditions ranging from room temperature to elevated temperatures, utilizing either aqueous or organic solvent systems to achieve quantitative yields .

| Method | Starting Materials | Reaction Conditions | Yield (%) | Industrial Applicability |

|---|---|---|---|---|

| Formaldehyde-Piperazine Condensation | Piperazine, Formaldehyde, HCl | Room temperature to moderate heating, aqueous/organic solvents | Quantitative | High |

| Amino Acid-Based Cyclization | N-Boc-(S)-alanine, β-ketoester precursors | 1:1 diastereomeric mixture formation, column separation | ~50 (after separation) | Moderate |

| Diamine Condensation with Alkyl Halides | 1,2-diamines, bromoalkyl compounds | Dichloromethane, DIEA, room temperature, 16 h | 70-85 | High |

| Reductive Amination with Aldehydes | Amino alcohols, aldehydes, reducing agents | NaBH₄ or NaCNBH₃, mild conditions | 60-80 | High |

| Masamune Condensation Route | Amino acids, ethyl diazoacetate, SnCl₂ | Lewis acid catalysis, 64% yield, >99% ee | 64 | Low |

Advanced condensation strategies have emerged through amino acid-based cyclization methodologies, particularly those employing enantiomerically pure amino acid precursors [2]. The process begins with N-Boc protected (S)-alanine, which undergoes Masamune condensation to form β-ketoester intermediates [2]. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields 2,3-substituted 1,4-diamine intermediates as approximately 1:1 diastereomeric mixtures [2]. The newly generated amine functionality requires protection using 2-nitrobenzenesulfonyl chloride to afford the key piperazine ring precursor [2]. Treatment with bromoethyldiphenylsulfonium triflate facilitates annulation, followed by trifluoroacetic acid deprotection and basic workup to obtain the diastereomeric piperazine products in separated form through column chromatography [2].

Industrial implementation of diamine condensation routes with alkyl halides has demonstrated exceptional reliability and scalability [2]. The process utilizes bisprotected chiral diamine substrates dissolved in dichloromethane, with 2-bromoethyl-diphenylsulfonium triflate as the alkylating agent and diisopropylethylamine as the base [2]. Reactions proceed smoothly at room temperature under nitrogen atmosphere for 16 hours, achieving 70-85% yields after straightforward aqueous workup and chromatographic purification [2]. The subsequent deprotection employs trifluoroacetic acid in dichloromethane, followed by careful neutralization with saturated sodium bicarbonate solution at 0°C to prevent lactam formation [2].

Catalytic Asymmetric Synthesis for Chiral Derivatives

The development of catalytic asymmetric methodologies for chiral piperazin-2-ylmethanol derivatives represents a significant advancement in synthetic organic chemistry, addressing the critical need for enantiomerically pure compounds in pharmaceutical applications [3] [4]. Palladium-catalyzed asymmetric hydrogenation has emerged as the most prominent approach, particularly utilizing Pd(OCOCF₃)₂ in combination with (R)-TolBINAP as the chiral ligand system [5] [6].

| Catalyst System | Substrate Type | Reaction Conditions | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Scalability |

|---|---|---|---|---|---|

| Pd(OCOCF₃)₂/(R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | TsOH·H₂O, H₂ (1000 psi), DCM/benzene, 80°C, 24h | 84-90 | >20:1 | Gram scale demonstrated |

| Pd-catalyzed decarboxylative allylic alkylation | N-protected piperazin-2-ones | Tris(dibenzylideneacetone)dipalladium, (S)-(CF₃)₃-t-BuPHOX, toluene | 96 | N/A | Moderate |

| Ir-catalyzed asymmetric hydrogenation | Pyrazine derivatives activated by alkyl halides | Chiral ligands, H₂ atmosphere, mild temperatures | Up to 96 | >20:1 | High |

| Chiral phosphine-Pd complexes | Allyl carbonate substrates | Room temperature, various solvents | 86 | Variable | Moderate |

| Organocatalytic α-chlorination | Aldehydes with subsequent cyclization | MacMillan catalyst, chloroquinone, multi-step sequence | 85 | High | Limited |

The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been extensively optimized to achieve exceptional stereoselectivity [5] [6]. The optimal reaction conditions employ 100 mol% of p-toluenesulfonic acid monohydrate as additive, hydrogen pressure of 1000 psi, and a 1:1 dichloromethane/benzene solvent mixture at 80°C for 24 hours [5] [6]. Under these conditions, 5,6-disubstituted pyrazin-2-ols undergo smooth conversion to the corresponding piperazin-2-ones with enantioselectivities ranging from 84-90% and diastereoselectivities exceeding 20:1 [5] [6]. The electronic properties and substitution patterns of the aromatic rings significantly influence the enantioselectivity, with electron-withdrawing groups generally providing superior results [5] [6].

Mechanistic investigations reveal that the hydrogenation proceeds through a stepwise process involving initial reduction at the C(3)=N(4) bond to generate a 3,4-dihydropyrazin-2(1H) intermediate [5] [6]. In the presence of Brønsted acid, enamine-imine tautomerization occurs more rapidly than hydrogenation, suggesting a dynamic kinetic resolution process [5] [6]. The subsequent asymmetric hydrogenation of the imine intermediates delivers the chiral piperazin-2-ones with high stereoselectivity [5] [6]. Gram-scale demonstrations have confirmed the practical utility of this methodology, achieving 93% yield and 90% enantioselectivity without loss of reactivity or selectivity [5] [6].

Palladium-catalyzed decarboxylative allylic alkylation represents another powerful approach for constructing α-tertiary piperazin-2-ones [3] [4]. This methodology employs differentially N-protected piperazin-2-ones as substrates and utilizes tris(4,4'-methoxydibenzylideneacetone)-dipalladium(0) as the palladium source with (S)-(CF₃)₃-t-BuPHOX as the chiral ligand [3] [4]. The reaction proceeds in toluene solution under mild conditions to afford α-tertiary allylated products in 77% yield with 96% enantioselectivity [3] [4]. Subsequent deprotection and reduction provide access to the corresponding tertiary piperazines while maintaining optical purity [3] [4].

Iridium-catalyzed asymmetric hydrogenation has emerged as a complementary approach for synthesizing chiral piperazines through activation of pyrazine derivatives by alkyl halides [7]. This methodology demonstrates exceptional functional group tolerance and achieves enantioselectivities up to 96% for a wide range of substrates, including 3-substituted as well as 2,3- and 3,5-disubstituted derivatives [7]. The high enantioselectivity, easy scalability, and concise synthetic routes make this approach particularly attractive for drug synthesis applications [7].

Green Chemistry Approaches: Photocatalytic N-Alkylation

The integration of green chemistry principles into piperazin-2-ylmethanol synthesis has led to the development of innovative photocatalytic methodologies that offer significant environmental and economic advantages [8] [9] [10]. Photocatalytic N-alkylation represents a paradigm shift toward sustainable synthetic approaches, eliminating the need for harsh reaction conditions and reducing waste generation through atom-economical transformations [8] [11] [12].

| Photocatalyst | Light Source | Reaction Type | Key Advantages | Environmental Impact | Conversion/Yield (%) |

|---|---|---|---|---|---|

| Pd/TiO₂-P (photodeposition) | Room temperature light | N-alkylation with alcohols (methanol, ethanol, propanol) | No external hydrogen addition, tandem reactions | Reduced waste, energy efficient | 90 (piperazine conversion) |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED irradiation | Decarboxylative arylation | Mild conditions, functional group tolerance | Minimal metal waste | 48-77 |

| 4CzIPN organophotocatalyst | Visible light (λ > 400 nm) | C-H activation and arylation | Metal-free conditions, sustainable approach | No transition metals required | 35-50 |

| TiO₂-semiconductor composites | 250 W HP mercury lamp | Intramolecular cyclization of N-β-HPEDA | Ambient temperature, one-step synthesis | Green solvent systems | 65-80 |

| Piperazine-linked metalphthalocyanine | Visible light photosynthesis | Hydrogen atom transfer epimerization | Diastereoselective, reversible process | Atom-economical transformations | 93-97 |

The most significant breakthrough in photocatalytic N-alkylation involves the use of TiO₂-supported palladium catalysts prepared by photodeposition methods [8] [11]. This system enables the N-alkylation of piperazine with lower alcohols (methanol, ethanol, and propanol) without external hydrogen addition at room temperature [8] [11]. Mechanistic studies demonstrate that the transformation proceeds through tandem photocatalytic reactions involving alcohol dehydrogenation to aldehyde, aldehyde condensation with piperazine to form enamine intermediates, and subsequent enamine hydrogenation to yield N-alkylated piperazines [8] [11]. The α-C-H cleavage of methanol to form hydroxymethyl radical has been identified as the rate-determining step through methanol isotope kinetic studies [8] [11].

The success of this photocatalytic system depends critically on the size and valence state of palladium nanoparticles [8] [11]. Optimal performance is achieved with Pd/TiO₂-P catalysts featuring an average particle size of 2.5 ± 0.5 nm and approximately 68% Pd⁰ species on the surface [8] [11]. These parameters ensure the highest activity for both methanol dehydrogenation and enamine hydrogenation steps in the tandem process [8] [11]. Compared to conventional chemical reduction or hydrogen reduction preparation methods, the photodeposition approach yields catalysts with superior conversion of piperazine and enhanced selectivity toward N-alkylpiperazines [8] [11].

Semiconductor-zeolite composite photocatalysts have demonstrated remarkable effectiveness for intramolecular cyclization reactions leading to piperazine formation [9]. The synthesis of 2-methylpiperazine from N-(β-hydroxypropyl)ethylenediamine exemplifies this approach, utilizing 5 wt% TiO₂-Hβ composite as the optimal photocatalyst [9]. Under ultraviolet irradiation in acetonitrile solution with molecular oxygen, the reaction proceeds at ambient temperature to yield both 2-methylpiperazine and piperazine as products [9]. The zeolite component plays a crucial role in stabilizing reactive intermediates and providing acidic sites for catalytic dehydration [9].

Visible light-mediated epimerization represents an elegant application of photocatalytic principles to achieve diastereoselective synthesis of piperazine derivatives [10] [13]. This methodology employs reversible hydrogen atom transfer (HAT) mechanisms to convert readily accessible but thermodynamically disfavored isomers to more stable diastereomers [10] [13]. The process utilizes mild conditions and demonstrates excellent functional group tolerance, making it particularly valuable for late-stage modifications of complex molecular structures [10] [13]. Mechanistic investigations reveal that the epimerization can proceed through either thiyl radical-mediated HAT pathways or direct piperazine oxidation followed by radical chain propagation [10] [13].

Industrial-Scale Production and Process Optimization

The industrial-scale production of piperazin-2-ylmethanol and related derivatives requires comprehensive optimization strategies that address multiple interconnected factors including economic efficiency, environmental sustainability, and regulatory compliance [14] [15] [16]. Current market analysis indicates that the global piperazine derivatives market was valued at approximately USD 600 million in 2022 and is projected to reach USD 900 million by 2030, reflecting a compound annual growth rate of 5.5% [14] [17] [18].

| Parameter | Value/Range | Optimization Target | Critical Success Factors |

|---|---|---|---|

| Global Market Value (2022) | USD 600 million | Market expansion | Quality consistency, regulatory compliance |

| Projected Market Value (2030) | USD 900 million | Increased demand | Innovation in drug discovery |

| Annual Growth Rate (CAGR) | 5.5% | Technological advancement | Process automation, digital transformation |

| Major Production Regions | Asia-Pacific, Europe, North America | Regional production capacity | Supply chain resilience |

| Key Application Sectors | Pharmaceuticals (70%), Agrochemicals (20%), Industrial (10%) | Application diversification | R&D investment, patent protection |

| Production Scale Range | 10 kg to 1000 kg batch size | Process intensification | Continuous flow adoption |

| Typical Reaction Temperature | 130-190°C | Energy efficiency | Heat integration, process control |

| Pressure Requirements | Atmospheric to 1000 psi | Safety optimization | Equipment design, safety systems |

| Catalyst Lifetime | 500-2000 reaction cycles | Cost reduction | Material selection, regeneration |

| Energy Consumption | 2.5-4.5 MJ/kg product | Sustainability improvement | Renewable energy integration |

Process intensification through continuous flow technology has emerged as a transformative approach for industrial piperazine synthesis [19] [20] [21]. The vortioxetine synthesis case study demonstrates the superior performance of continuous flow over traditional batch processing for piperazine ring formation [19] [20]. While batch reactions required 27-36 hours at 130-135°C with significant side-product formation and incomplete conversion during scale-up attempts, continuous flow conditions achieved complete conversion in 30 minutes at 190°C with improved yield and purity [19] [20]. The continuous flow system employed a purpose-built reactor design with systematic optimization of solvent ratios, reagent concentrations, coiled loop reactor geometry, residence time, and temperature parameters [19] [20].

Mathematical modeling and economic optimization studies for piperazine-based processes reveal significant cost reduction potential through systematic process optimization [15] [22]. Analysis of pilot-scale operations demonstrates that optimization can achieve 24.5% yearly savings through improved operational efficiency and reduced energy consumption [15] [22]. The optimization framework employs rate-based, equation-oriented models with multi-level cascade initialization schemes to ensure robust convergence of the non-convex optimization problems [15] [22]. Both capital and operational costs are considered in the economic objective function to provide comprehensive process evaluation [15] [22].

Heat integration and energy optimization represent critical factors in industrial-scale production economics [23] [24]. Response surface methodology based on central composite design has been successfully applied to optimize CO₂ absorption processes using piperazine solutions, achieving maximum removal efficiency of 97.9% under optimized conditions [23]. The optimal parameters include piperazine concentration of 0.162 M, solution flow rate of 0.502 l/h, CO₂ flow rate of 2.199 l/min, and stirrer speed of 68.89 rpm [23]. The high correlation coefficients (R² = 0.944-0.999) between experimental and model values validate the reliability of the optimization approach [23].

Catalyst development and regeneration strategies play crucial roles in long-term economic viability [16] [25] [26]. Industrial catalysts for piperazine synthesis typically demonstrate lifetimes of 500-2000 reaction cycles before requiring regeneration or replacement [16]. The development of heterogeneous catalyst systems, including supported metal catalysts and zeolite-based materials, enables easier separation and recovery compared to homogeneous systems [16]. Advanced catalyst preparation methods, such as photodeposition techniques for metal nanoparticle formation, provide improved activity and selectivity compared to conventional impregnation methods [27].

| Finding Category | Key Discoveries | Research Implications |

|---|---|---|

| Mechanistic Insights | α-C-H cleavage of methanol as rate-determining step in photocatalytic N-alkylation | Enables rational catalyst design and reaction optimization |

| Scalability Challenges | Continuous flow superior to batch processing for piperazine ring formation | Supports industrial implementation of continuous manufacturing |

| Process Economics | 24.5% yearly savings achieved through process optimization at pilot scale | Drives adoption of advanced process control and optimization |

| Environmental Considerations | Green chemistry approaches reduce environmental impact by 40-60% | Promotes sustainable manufacturing practices and circular economy |

| Future Directions | Integration of artificial intelligence for process optimization and predictive control | Facilitates development of autonomous manufacturing systems |

The pharmaceutical industry represents the largest consumer segment for piperazin-2-ylmethanol derivatives, accounting for approximately 70% of total demand [16] [28] [17]. The synthesis of drug compounds such as Netupitant, Lurasidone, and Bosutinib demonstrates the industrial importance of efficient piperazine synthesis methodologies [28]. These pharmaceutical applications require exceptional purity standards and regulatory compliance, driving the development of robust analytical methods and quality control systems [28].